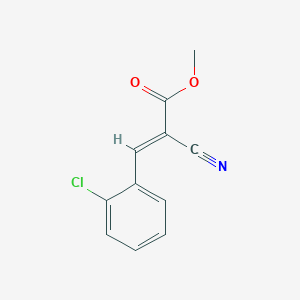

Methyl 2-chloro-alpha-cyanocinnamate

Description

Contextualization within Organic Synthesis Disciplines

In the broad landscape of organic synthesis, Methyl 2-chloro-alpha-cyanocinnamate is primarily associated with reactions that leverage its electron-deficient alkene character. Its synthesis is a classic example of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. researchgate.netwikipedia.orgsigmaaldrich.com This reaction typically involves the condensation of an active methylene (B1212753) compound, in this case, methyl cyanoacetate (B8463686), with an aldehyde, 2-chlorobenzaldehyde (B119727), under basic catalysis. researchgate.netrsc.orgnumberanalytics.com

The presence of strong electron-withdrawing groups—the cyano and methoxycarbonyl groups—renders the alpha-carbon of the methyl cyanoacetate sufficiently acidic for deprotonation by a weak base, forming a stabilized carbanion. sigmaaldrich.comnumberanalytics.com This nucleophile then attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. Subsequent dehydration yields the final product, this compound. wikipedia.org Various catalysts can be employed to facilitate this transformation, with research demonstrating the efficacy of catalysts like potassium nickel pyrophosphate (K2NiP2O7), which can produce high yields in relatively short reaction times. researchgate.net

| Reactants | Catalyst | Reaction Type | Key Transformation |

| 2-chlorobenzaldehyde | Weak Base (e.g., piperidine (B6355638), K2NiP2O7) | Knoevenagel Condensation | C=C bond formation |

| Methyl cyanoacetate |

Significance as a Reactive Intermediate and Functional Monomer

The unique structural attributes of this compound endow it with significant potential as both a reactive intermediate and a functional monomer.

As a reactive intermediate , its electron-deficient double bond makes it an excellent Michael acceptor. This allows for the conjugate addition of a wide array of nucleophiles, leading to the formation of more complex molecular architectures. This reactivity is crucial for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Furthermore, the dienophilic nature of the double bond, activated by the electron-withdrawing groups, suggests its utility in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, for the construction of cyclic and bicyclic systems. wikipedia.orgmasterorganicchemistry.combeilstein-journals.org The presence of multiple reaction sites also allows for its use as a precursor in the synthesis of heterocyclic compounds, particularly those containing nitrogen. mdpi.comresearchgate.netopenmedicinalchemistryjournal.com

As a functional monomer , this compound can undergo polymerization to produce polymers with tailored properties. Cyanoacrylates are well-known for their rapid anionic polymerization, often initiated by weak bases like moisture. mdpi.com However, radical polymerization is also a viable, and in some cases, more synthetically useful method, which can be achieved under acidic conditions to prevent premature anionic polymerization. mdpi.com The resulting poly(this compound) would possess a unique combination of properties imparted by the chloro, cyano, and ester functionalities. These groups can influence the polymer's thermal stability, solubility, refractive index, and adhesive properties.

| Polymerization Type | Initiator | Key Feature |

| Anionic Polymerization | Weak bases (e.g., water, amines) | Rapid polymerization |

| Radical Polymerization | Radical initiators (e.g., AIBN, BPO) | Requires acidic conditions to inhibit anionic polymerization |

Scope of Academic Inquiry and Research Trajectories

The academic and industrial interest in this compound and related compounds is expanding, with research focused on several key areas. A significant trajectory involves the development of novel polymers with specific optical and electronic properties. core.ac.ukgoogle.comresearchgate.net The presence of the polar cyano and ester groups, along with the chlorine atom, can lead to polymers with high refractive indices and interesting dielectric properties, making them suitable for applications in microelectronics and optoelectronics. google.comdigitellinc.com

Another area of active investigation is the use of this compound as a scaffold for the synthesis of biologically active molecules. The ability to introduce diverse functionalities through Michael additions and cycloaddition reactions opens up avenues for the creation of new drug candidates and agrochemicals.

Furthermore, there is ongoing research into optimizing the synthesis of this compound and its derivatives. This includes the exploration of more efficient and environmentally friendly catalytic systems for the Knoevenagel condensation and the development of controlled polymerization techniques to produce well-defined polymers with predictable molecular weights and narrow dispersities. rsc.orgescholarship.org The exploration of its copolymerization with other monomers to create materials with hybrid properties is also a promising research direction.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12/h2-6H,1H3/b9-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUUIEJTXSMODJ-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=CC=C1Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/C1=CC=CC=C1Cl)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74446-19-8 | |

| Record name | Methyl 2-chloro-α-cyanocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Chloro Alpha Cyanocinnamate

Nucleophilic Addition Reactions

The electron-withdrawing nature of the cyano and methoxycarbonyl groups polarizes the carbon-carbon double bond in methyl 2-chloro-alpha-cyanocinnamate, making the β-carbon atom highly electrophilic. This renders the compound susceptible to nucleophilic attack, particularly through conjugate addition pathways.

Hydride reagents, such as L-Selectride (lithium tri-sec-butylborohydride), are potent nucleophiles capable of delivering a hydride ion (H⁻) to electron-deficient centers. In the case of this compound, the expected mode of reaction with L-Selectride is a 1,4-conjugate addition. wikipedia.orglibretexts.org The bulky nature of L-Selectride generally favors conjugate addition over direct attack at the carbonyl group.

The proposed mechanism involves the attack of the hydride ion on the β-carbon of the α,β-unsaturated system. This leads to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate during workup would yield the corresponding saturated product, methyl 2-chloro-α-cyanodihydrocinnamate. The stereochemical outcome of this reduction would depend on the facial selectivity of the hydride attack, which is influenced by the steric environment around the double bond.

While specific studies on the reaction of this compound with L-Selectride are not extensively documented in the literature, the reactivity pattern is well-established for similar α,β-unsaturated systems. researchgate.netlibretexts.org The general transformation can be represented as follows:

General Reaction Scheme for Hydride Addition

| Reactant | Reagent | Product |

| This compound | 1. L-Selectride2. H₃O⁺ | Methyl 2-chloro-3-phenyl-2-cyanopropanoate |

Amine nucleophiles can react with this compound in a variety of ways, including conjugate addition and substitution reactions. The course of the reaction is often dependent on the nature of the amine and the reaction conditions.

The reaction of α,β-unsaturated systems bearing a leaving group at the β-position with 1,2-diamines is a well-established route for the synthesis of five-membered heterocyclic rings. In a study closely related to the subject compound, Lönnqvist et al. investigated the reactions of ethyl (E)- and (Z)-3-aryl-3-chloro-2-cyanopropenoates with various 1,2-diamines. researchgate.net These substrates are structural analogs of this compound.

It was found that the reaction of the (Z)-isomer with 1,2-diaminobenzene at room temperature resulted in a nucleophilic vinylic substitution of the chlorine atom to yield the corresponding (Z)-3-(2-aminophenylamino)-3-aryl-2-cyanopropenoate. Upon heating, this intermediate undergoes cyclization to form a 1,5-benzodiazepine derivative. In contrast, the (E)-isomer, upon reaction with 1,2-diaminobenzene at elevated temperatures, directly affords benzimidazole (B57391) derivatives. researchgate.net

With aliphatic 1,2-diamines such as ethylenediamine (B42938) and N,N'-dimethylethylenediamine, the reaction proceeds to form imidazoline (B1206853) derivatives. researchgate.net The proposed mechanism involves an initial nucleophilic attack of one amino group at the β-carbon, followed by an intramolecular cyclization with the elimination of hydrogen chloride.

The table below summarizes the types of heterocyclic products obtained from the reaction of a closely related ethyl ester analog with different 1,2-diamines. researchgate.net

Heterocyclic Products from the Reaction of Ethyl 3-chloro-2-cyano-3-phenylpropenoate with 1,2-Diamines

| 1,2-Diamine | Product Type |

| 1,2-Diaminobenzene | Benzimidazole |

| Ethylenediamine | Imidazoline |

| N,N'-Dimethylethylenediamine | Imidazoline |

These findings suggest that this compound would react similarly with 1,2-diamines to produce a variety of heterocyclic systems, which are of significant interest in medicinal chemistry. researchgate.netnih.gov

This compound, as an electrophilic α,β-unsaturated carbonyl compound, is expected to react with biological nucleophiles such as glutathione (B108866) (GSH) and L-cysteine. tandfonline.comresearchgate.net This type of reaction, known as Michael addition, is a key mechanism in the detoxification of xenobiotics in biological systems. portlandpress.comnih.gov

The thiol group (-SH) of the cysteine residue in glutathione or free L-cysteine is a soft nucleophile that readily attacks the electron-deficient β-carbon of the α,β-unsaturated system. This results in the formation of a stable thioether conjugate. This conjugation process is often catalyzed by glutathione S-transferases (GSTs) in vivo. nih.gov

The resulting conjugate is typically more water-soluble and more readily excreted from the body. The general reaction can be depicted as follows:

Conjugation of this compound with a Biological Thiol (R-SH)

| Reactant | Nucleophile | Product |

| This compound | Glutathione (GSH) or L-Cysteine | Thioether Conjugate |

The reactivity of α,β-unsaturated carbonyl compounds with thiols is influenced by the electronic properties of the substituents on the double bond. The presence of both a chloro and a cyano group at the α- and β-positions, respectively, significantly enhances the electrophilicity of the β-carbon, suggesting that this compound would be highly reactive towards biological thiols.

Reactions with Amine Nucleophiles

Cycloaddition Chemistry

The electron-deficient nature of the double bond in this compound also makes it a suitable dienophile for cycloaddition reactions, particularly the Diels-Alder reaction.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. libretexts.org Electron-deficient alkenes, such as this compound, are excellent dienophiles in these reactions. Dihydrofurans, which are cyclic enol ethers, can act as the diene component.

The regioselectivity and stereoselectivity of the reaction would be governed by the frontier molecular orbital interactions between the highest occupied molecular orbital (HOMO) of the dihydrofuran and the lowest unoccupied molecular orbital (LUMO) of the this compound. The resulting cycloadduct would be a bicyclic ether with a high degree of functionalization, making it a potentially useful intermediate in organic synthesis.

Proposed [4+2] Cycloaddition Reaction

| Diene | Dienophile | Product Type |

| 2,3-Dihydrofuran | This compound | Bicyclic Ether Adduct |

Further experimental investigation is required to fully elucidate the cycloaddition chemistry of this compound and to explore the synthetic utility of the resulting cycloadducts.

Higher-Order Cycloadditions

Higher-order cycloadditions, which involve more than 6π electrons, represent a powerful strategy for synthesizing complex, medium-sized ring systems that are otherwise difficult to access. groupjorgensen.com These reactions, such as [8+2] and [10+2] cycloadditions, offer rapid entry into intricate molecular architectures. researchgate.net The field has seen significant advancements through organocatalysis, which allows for the catalytic generation of highly reactive intermediates from stable precursors, thereby controlling the reaction pathway and stereoselectivity. groupjorgensen.com

Molecules like this compound, possessing an electron-deficient π-system due to the presence of cyano and ester groups, are potential candidates for participating in such cycloaddition reactions as the 2π component. However, the existing literature primarily focuses on recurring motifs like penta- and heptafulvenoids as the higher-order component. groupjorgensen.com While the electronic properties of this compound make it a plausible substrate for these reactions, specific studies detailing its participation in higher-order cycloadditions are not extensively documented in the available research. The investigation of its reactivity in this domain remains an area for future exploration.

Hydrolysis of Ester Functionality to Carboxylic Acids

The ester functionality in this compound can be readily hydrolyzed to its corresponding carboxylic acid, 2-chloro-alpha-cyanocinnamic acid. This transformation is a standard reaction in organic chemistry and can be achieved under either acidic or basic conditions.

Under basic conditions, the reaction, often termed saponification, proceeds via nucleophilic acyl substitution. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the methoxide (B1231860) ion and yielding the carboxylate salt. Acidification of the salt in a final workup step produces the neutral carboxylic acid.

In an acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a molecule of methanol (B129727) is eliminated, yielding the carboxylic acid.

The product of this hydrolysis, specifically 4-chloro-alpha-cyanocinnamic acid (a positional isomer), has been synthesized and investigated for its properties as a matrix in matrix-assisted laser desorption ionization (MALDI) mass spectrometry. nih.govnih.gov This confirms the chemical accessibility of the cinnamic acid derivative from its corresponding ester.

Polymerization and Copolymerization Studies

The vinyl group in this compound, activated by electron-withdrawing groups, allows it to participate in various polymerization reactions.

The radical copolymerization of styrene (B11656) with cyanocinnamate derivatives has been a subject of detailed mechanistic study. Research on the copolymerization of styrene (S) with the closely related Methyl α-cyanocinnamate (MCC) revealed significant deviations from the classical terminal copolymerization model. researchgate.net The copolymer composition was found to be dependent on the monomer feed, and analysis of the data indicated that the reactivity of a propagating radical is influenced by the penultimate (second-to-last) monomer unit in the chain. researchgate.net

This "penultimate effect" led to the application of a penultimate model to describe the copolymerization kinetics. The reactivity ratios, which describe the preference of a radical to add to its own monomer type versus the comonomer, were calculated based on this model. researchgate.net For the styrene and Methyl α-cyanocinnamate system, the data strongly suggested a steric penultimate effect. researchgate.net For instance, a terminal styryl radical's preference for adding to a styrene monomer versus an MCC monomer changes depending on whether the penultimate unit is styrene or MCC. researchgate.net

Table 1: Penultimate Reactivity Ratios for Styrene (S) and Methyl α-cyanocinnamate (I)

| Reactivity Ratio | Value | Description |

|---|---|---|

| r'S | 0.23 | Refers to the reactivity of a propagating chain ending in an -I-S• radical. |

| r'I | 0.59 | Refers to the reactivity of a propagating chain ending in an -I-I• radical. |

| rS | 0.59 | Refers to the reactivity of a propagating chain ending in an -S-S• radical. |

Data derived from studies on Methyl α-cyanocinnamate, a structurally analogous compound. researchgate.net

Ring-opening polymerization (ROP) is a versatile method for synthesizing a wide range of polymers from cyclic monomers. This process can be initiated by cationic, anionic, or radical species. researchgate.netmdpi.com Cationic ring-opening polymerization (CROP), for instance, is used to produce important industrial polymers like polytetrahydrofurans and polyacetals. mdpi.com The initiation step typically involves an electrophilic species that attacks the monomer, opening the ring and creating a propagating cationic center. researchgate.net

While derivatives of this compound could theoretically be designed to act as initiators or be incorporated into monomers for ROP, the current body of scientific literature does not provide specific examples of this application. The development of specialized derivatives of this compound to facilitate or participate in ring-opening polymerization remains a hypothetical concept pending further research.

This compound is synthesized via the Knoevenagel condensation. researchgate.net This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound (methyl cyanoacetate) with an aldehyde (2-chlorobenzaldehyde). The resulting product, this compound, is itself the Knoevenagel adduct.

A Knoevenagel adduct exchange reaction would involve the reaction of this pre-formed adduct with a different active methylene compound or aldehyde, leading to the displacement of one of the original components. This can be seen as a retro-Knoevenagel reaction followed by a new Knoevenagel condensation. While the Knoevenagel condensation is a well-established method for forming carbon-carbon double bonds, researchgate.net specific studies detailing subsequent adduct exchange reactions involving this compound are not prominent in the reviewed literature.

Reaction Kinetics and Mechanistic Pathways Elucidation

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic applications.

As detailed in the section on copolymerization (3.4.1), significant mechanistic elucidation has been performed for the radical copolymerization of the related Methyl α-cyanocinnamate with styrene. researchgate.net The finding that this system does not adhere to the simple terminal model, but is better described by the penultimate unit model, is a key mechanistic insight. researchgate.net This model posits that the rate of monomer addition to a growing polymer chain depends not only on the terminal unit but also on the second-to-last unit. This effect is often attributed to steric hindrance or electronic interactions from the penultimate unit influencing the transition state of the propagation step. The determination of the four distinct reactivity ratios (r'S, r'I, rS, rI) is a direct result of this detailed kinetic and mechanistic analysis. researchgate.net

For other reactions, such as hydrolysis, the mechanistic pathways are well-understood classical organic reactions (e.g., nucleophilic acyl substitution). Kinetic studies for these transformations would typically involve monitoring the disappearance of the reactant or the appearance of the product over time under various conditions (e.g., changing temperature, pH, or catalyst concentration) to determine rate laws and activation energies. However, specific kinetic data for the hydrolysis of this compound is not detailed in the surveyed literature.

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Heterocyclic Scaffolds

The reactivity of methyl 2-chloro-alpha-cyanocinnamate makes it an ideal starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds. These structures form the core of many biologically active molecules and functional materials.

Synthesis of Pyrazolo[1,5-a]pyrimidines and Related N-Heterocycles

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds with a wide range of pharmacological activities. The synthesis of these structures often involves the cyclization of aminopyrazole derivatives with suitable precursors. nih.gov While direct reactions involving this compound for this specific scaffold are not extensively detailed in the provided context, the general reactivity of cyanocinnamate derivatives suggests their potential in similar cyclocondensation reactions. The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through various strategies, including the reaction of 5-aminopyrazole derivatives with compounds like benzylidene malononitrile (B47326) derivatives. nih.gov

| Precursor 1 | Precursor 2 | Resulting Heterocycle | Reference |

| 5-Amino-3-methylpyrazole | Diethyl malonate | 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol | nih.gov |

| 5-aminopyrazole derivatives | benzylidene malononitrile derivatives | pyrazolo[1,5-a]pyrimidines | nih.gov |

| cyanoacetohydrazide | keten-S,S-acetal | 5-amino-6H-2-methyl-thio-7-oxo-pyrazolo[1,5-a]pyrimidines | redalyc.org |

Formation of Imidazole and Imidazoline (B1206853) Derivatives

Imidazole and imidazoline moieties are prevalent in many biologically active compounds. Research has demonstrated that ethyl (E)- and (Z)-3-aryl-3-chloro-2-cyanopropenoates, which are structurally related to this compound, react with 1,2-diamines. researchgate.net At elevated temperatures, these reactions lead to cyclization, forming imidazoles and imidazolines in moderate to high yields. researchgate.net This suggests a viable synthetic route to these heterocycles utilizing the reactivity of the cyanocinnamate core. The synthesis of new imidazoline derivatives can also be achieved through the condensation of substituted sulfonamides of phenoxyacetic acid methylic esters with ethylenediamine (B42938). lew.ro

Access to Pyranoquinoline Derivatives

Pyranoquinoline derivatives are another class of heterocyclic compounds with significant biological and pharmaceutical properties. nih.gov The reactivity of α-cyanocinnamate derivatives with hydroxyquinolines is a key strategy for synthesizing 4H-pyrano[3,2-h]quinoline derivatives. semanticscholar.org Specifically, the reaction of 8-hydroxyquinoline (B1678124) and its derivatives with ethyl α-cyanocinnamate derivatives leads to the formation of these complex fused systems. semanticscholar.org This reaction highlights the utility of the cyanocinnamate scaffold in constructing polycyclic heterocyclic molecules.

Precursors in the Synthesis of Alpha-Amino Acids and Analogues (e.g., Phenylalanine Precursors)

Alpha-amino acids are the fundamental building blocks of proteins and play crucial roles in numerous biological processes. The development of synthetic routes to both natural and unnatural amino acids is of great importance in medicinal chemistry and drug discovery.

This compound can be envisioned as a precursor for the synthesis of phenylalanine analogues. Phenylalanine is an essential aromatic amino acid. nih.gov The structure of this compound contains the core phenylpropanoic acid skeleton necessary for phenylalanine. Through a series of chemical transformations, including reduction of the double bond and the cyano group, and subsequent hydrolysis of the ester, it is theoretically possible to convert this compound into a chloro-substituted phenylalanine derivative. The synthesis of N-methyl-alpha-amino acids often involves the methylation of N-protected amino acid precursors. nih.govnih.gov While not a direct precursor in the traditional biological sense, the chemical structure of this compound provides a synthetic platform for accessing modified alpha-amino acids.

| Precursor Type | Target Molecule | Key Methodologies |

| N-nosyl-alpha-amino acids | N-methyl-alpha-amino acids | Methylation using diazomethane (B1218177) or trimethylsilyldiazomethane |

| α-Ketoacids | Phenylalanine and Tyrosine | Metabolic labeling in protein overexpression systems |

Functional Monomers for Polymer Chemistry

In the field of materials science, functional monomers are crucial for the development of polymers with tailored properties and applications. The presence of multiple reactive sites in this compound makes it an attractive candidate for a functional monomer.

Development of Novel Polymeric Materials

The cyano and ester groups, as well as the carbon-carbon double bond in this compound, can potentially participate in various polymerization reactions. The cyano group, for instance, can influence the electronic properties and solubility of the resulting polymer. The development of novel polymeric materials often relies on the design and synthesis of innovative functional monomers that impart specific functionalities to the final material. specificpolymers.com While specific polymerization studies involving this compound are not detailed in the provided search results, the general principles of polymer chemistry suggest its potential. For example, the development of functional polymers from vegetable oils and vinyl monomers has led to a range of materials with diverse properties. nih.gov The selection of functional monomers is a critical step in creating molecularly imprinted polymers, which have applications in areas like biosensing. nih.gov

| Monomer Type | Polymer Application/Property | Reference |

| Vegetable oil-based monomers | Alternatives to petroleum-based polymers | nih.gov |

| Various functional monomers | Molecularly imprinted polymers for selective recognition | nih.gov |

| Designed functional monomers | Synthetically accessible polymers with tailored properties | nih.gov |

Preparation of Photoreactive Polyesters

The synthesis of photoreactive polyesters often involves the incorporation of photosensitive moieties, such as cinnamate (B1238496) derivatives, into the polymer backbone or as pendant groups. These groups can undergo photochemical reactions, typically [2+2] cycloaddition upon exposure to UV light, leading to cross-linking of the polymer chains. This process is fundamental to the application of these materials in photoresists and other photolithographic technologies.

A general approach for preparing such polyesters would involve the polycondensation of a diol with a dicarboxylic acid, where one of the monomers is functionalized with a photoreactive group. In the hypothetical case of using a derivative of this compound, the compound would first need to be modified to possess two reactive functional groups (e.g., two hydroxyl or two carboxylic acid groups) to participate in the polymerization.

For instance, a diol containing a 2-chloro-alpha-cyanocinnamate moiety could be synthesized and subsequently copolymerized with a standard dicarboxylic acid like terephthalic acid. The resulting polyester (B1180765) would have the photoreactive cinnamate group as a pendant side chain.

Hypothetical Polymerization Reaction:

| Reactant 1 | Reactant 2 | Polymer Structure (Repeating Unit) |

| Cinnamate-functionalized Diol | Dicarboxylic Acid (e.g., Terephthalic Acid) | Polyester with pendant 2-chloro-alpha-cyanocinnamate groups |

The properties of the resulting photoreactive polyester, such as its solubility, thermal stability, and photosensitivity, would be influenced by the specific structure of the cinnamate derivative and the other monomers used in the polymerization. The presence of the electron-withdrawing chloro and cyano groups on the cinnamate moiety would be expected to influence the electronic properties of the double bond and, consequently, its photochemical reactivity.

Contributions to Asymmetric Synthesis Methodologies

Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule. This is often achieved using chiral catalysts, auxiliaries, or reagents that create a chiral environment, favoring the formation of one enantiomer over the other. Compounds containing electron-deficient alkenes, such as cyanocinnamates, are common substrates in various asymmetric addition reactions.

The "this compound" molecule possesses a prochiral carbon-carbon double bond. This makes it a potential substrate for stereoselective reactions, such as asymmetric hydrogenation, Michael additions, or cycloadditions. The challenge and innovation in this area lie in the development of chiral catalysts that can effectively differentiate between the two faces of the double bond, leading to high enantioselectivity.

For example, in an asymmetric Michael addition, a nucleophile would be added to the double bond under the influence of a chiral catalyst. The catalyst would bind to the substrate in a specific orientation, sterically hindering the approach of the nucleophile to one face of the alkene, thereby directing the addition to the opposite face.

Potential Asymmetric Reactions Involving a Substrate like this compound:

| Reaction Type | Chiral Catalyst Type | Potential Chiral Product |

| Asymmetric Michael Addition | Chiral organocatalyst (e.g., a chiral amine or thiourea) | Enantioenriched Michael adduct |

| Asymmetric Hydrogenation | Chiral transition metal complex (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) | Enantioenriched saturated ester |

| Asymmetric Diels-Alder Reaction | Chiral Lewis acid | Enantioenriched cyclohexene (B86901) derivative |

The electronic and steric properties of the substituents on the cyanocinnamate, including the 2-chloro group, would play a critical role in the efficiency and stereoselectivity of these hypothetical reactions. The development of a successful asymmetric methodology for this specific substrate would require careful selection and optimization of the chiral catalyst and reaction conditions. However, specific research demonstrating such contributions for this compound is not currently documented.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds by mapping the chemical environments of magnetically active nuclei. For Methyl 2-chloro-alpha-cyanocinnamate, ¹H and ¹³C NMR are the most relevant, while ³¹P NMR is not applicable due to the absence of phosphorus in the molecule.

¹H NMR Spectroscopy provides information on the number and environment of protons. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic, vinylic, and methyl protons.

Aromatic Protons: The protons on the 2-chlorophenyl group are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm. Due to the chloro-substituent, these four protons would be chemically non-equivalent, leading to a complex multiplet pattern.

Vinylic Proton: The single proton on the carbon-carbon double bond (-CH=) is anticipated to resonate further downfield, likely above 8.0 ppm, due to the deshielding effects of the adjacent aromatic ring, cyano group, and ester functionality.

Methyl Protons: The three protons of the methyl ester (-OCH₃) group would appear as a sharp singlet in the upfield region, typically around 3.9-4.0 ppm.

¹³C NMR Spectroscopy offers direct insight into the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would display 11 distinct signals, one for each unique carbon atom. chemguide.co.uk The chemical shifts (δ) are predicted based on the functional groups present:

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, with an expected chemical shift in the range of 160-170 ppm. chemguide.co.uk

Aromatic and Alkene Carbons (C=C): The eight carbons of the 2-chlorophenyl ring and the C=C double bond would resonate between 110 and 150 ppm. The carbon atom bonded to chlorine will be shifted due to the halogen's electronegativity. chemguide.co.uk

Nitrile Carbon (C≡N): The carbon of the cyano group typically appears in the range of 115-125 ppm.

Alpha-Carbon (of the double bond): The carbon atom alpha to the ester group, also part of the double bond and attached to the cyano group, would have a distinct shift within the 110-150 ppm range.

Methyl Carbon (-OCH₃): The carbon of the methyl ester group is the most shielded, appearing upfield around 50-60 ppm.

The following table summarizes the predicted chemical shifts for this compound.

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.0 - 8.0 (multiplet) |

| ¹H | Vinylic (-CH=) | > 8.0 (singlet) |

| ¹H | Methyl Ester (-OCH₃) | ~3.9 - 4.0 (singlet) |

| ¹³C | Carbonyl (C=O) | 160 - 170 |

| ¹³C | Aromatic/Alkene (C=C) | 110 - 150 |

| ¹³C | Nitrile (C≡N) | 115 - 125 |

| ¹³C | Methyl Ester (-OCH₃) | 50 - 60 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups within a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. The IR spectrum of this compound is expected to show strong absorption bands corresponding to its key functional moieties.

The primary vibrational modes and their expected absorption regions are detailed below:

C-H Stretching (Aromatic/Vinylic): Absorptions for sp² C-H stretching are typically found just above 3000 cm⁻¹.

C-H Stretching (Aliphatic): The C-H stretching of the methyl group appears just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹. libretexts.org

Nitrile (C≡N) Stretching: A sharp, medium-intensity peak is characteristic of the cyano group, expected in the 2220-2260 cm⁻¹ region.

Carbonyl (C=O) Stretching: A strong, sharp absorption band for the ester carbonyl group is one of the most prominent features in the spectrum, anticipated around 1720-1740 cm⁻¹.

Alkene (C=C) Stretching: The stretching vibration of the carbon-carbon double bond is expected in the 1620-1680 cm⁻¹ range.

Aromatic Ring Stretching: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the C=C stretching within the aromatic ring.

C-O Stretching: The C-O stretch of the ester group will produce a strong band in the 1000-1300 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bond vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic/Vinylic C-H | Stretching | > 3000 | Medium |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 2960 | Medium |

| Nitrile (C≡N) | Stretching | 2220 - 2260 | Medium, Sharp |

| Carbonyl (C=O) | Stretching | 1720 - 1740 | Strong, Sharp |

| Alkene (C=C) | Stretching | 1620 - 1680 | Variable |

| Ester (C-O) | Stretching | 1000 - 1300 | Strong |

| Aryl Halide (C-Cl) | Stretching | 600 - 800 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecular structure through the analysis of fragmentation patterns. libretexts.org

For this compound (C₁₁H₈ClNO₂), the calculated molecular weight is 221.64 g/mol . sigmaaldrich.com The high-resolution mass spectrum would show a molecular ion peak (M⁺) at approximately m/z 221. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak at m/z 223 with an intensity of about one-third of the M⁺ peak is expected, confirming the presence of a single chlorine atom. miamioh.edulibretexts.org

Electron ionization (EI-MS) would induce fragmentation of the molecular ion. The expected fragmentation patterns include:

Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the ester group can lead to the formation of an acylium ion [M - 31]⁺.

Loss of a carbomethoxy radical (•COOCH₃): This fragmentation would result in a fragment ion [M - 59]⁺.

Loss of a chlorine atom (•Cl): Cleavage of the C-Cl bond would produce a fragment ion [M - 35]⁺.

Loss of hydrogen cyanide (HCN): Elimination of HCN from the molecular ion could lead to a fragment at [M - 27]⁺.

Fragmentation of the aromatic ring: Characteristic losses associated with the substituted benzene (B151609) ring would also be observed.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 221/223 | [C₁₁H₈ClNO₂]⁺ (Molecular Ion, M⁺) | - |

| 190/192 | [M - OCH₃]⁺ | •OCH₃ |

| 186 | [M - Cl]⁺ | •Cl |

| 162/164 | [M - COOCH₃]⁺ | •COOCH₃ |

| 194/196 | [M - HCN]⁺ | HCN |

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. oealabs.com This analysis serves to verify the empirical formula and assess the purity of a synthesized sample. The procedure involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. tamu.edu The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector. tamu.edu

For this compound, with the molecular formula C₁₁H₈ClNO₂, the theoretical elemental composition can be calculated based on its molecular weight of 221.64 g/mol . A comparison of the experimentally obtained percentages with these theoretical values provides a confirmation of the compound's identity and purity.

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 11 | 132.121 | 59.61% |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 3.64% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 16.00% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.32% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 14.44% |

| Total | - | - | 221.643 | 100.00% |

X-ray Crystallography for Three-Dimensional Molecular Structure and Conformation Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide highly accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and the nature of intermolecular interactions in the solid state.

While a specific crystal structure for this compound is not publicly available, a crystallographic analysis would be expected to reveal several key features. The planarity of the α-cyanocinnamate system, influenced by the conjugated system of the phenyl ring, the C=C double bond, the nitrile, and the carbonyl group, would be of primary interest. The analysis would also determine the dihedral angle between the plane of the phenyl ring and the plane of the C=C double bond. Intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds, or π-π stacking of the aromatic rings, would be identified, providing insight into the crystal packing.

Chromatographic Techniques for Separation and Purity Assessment (e.g., Gas Chromatography, Chiral High-Performance Liquid Chromatography)

Chromatographic methods are essential for the separation of compounds from a mixture and for the assessment of purity.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. This compound, with a likely high boiling point, could be analyzed by GC, likely requiring a high-temperature capillary column. epa.gov A method using a mass spectrometer as a detector (GC-MS) would be particularly powerful, allowing for both separation and identification of the compound and any potential impurities. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of a wide range of organic molecules. For purity assessment of this compound, a reversed-phase HPLC method would typically be employed, using a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Chiral High-Performance Liquid Chromatography (HPLC) would be necessary if the compound were synthesized as a racemic mixture of atropisomers, which could arise from restricted rotation around the single bond connecting the phenyl ring to the double bond. While unlikely to be stable enantiomers, if such isomers existed, they could be separated using a chiral stationary phase (CSP). sigmaaldrich.com The principle of chiral separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. youtube.com

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Polymer Thermal Properties

When this compound is used as a monomer to create polymers, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for characterizing the thermal properties of the resulting material.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For a polymer derived from this monomer, TGA provides information on its thermal stability and decomposition profile. The TGA thermogram would show the onset temperature of decomposition and the temperature of maximum degradation rate. The presence of the chlorine atom and the aromatic ring in the polymer structure may influence its char yield at high temperatures. iastate.edu TGA is frequently used to define the upper temperature limit for processing polymers. uq.edu.au

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine key thermal transitions in polymers. researchgate.net

Glass Transition Temperature (Tg): For an amorphous or semi-crystalline polymer, DSC would reveal the glass transition temperature, which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter for determining the material's application range.

Melting Temperature (Tm) and Crystallization Temperature (Tc): If the polymer is semi-crystalline, DSC analysis would show an endothermic peak corresponding to the melting of the crystalline domains (Tm) upon heating, and an exothermic peak for crystallization (Tc) upon cooling.

Curing/Polymerization: DSC can also be used to monitor the heat released during the polymerization (curing) of the monomer, providing information on the reaction kinetics. researchgate.net

The thermal properties of poly(cyanocinnamate)s would be influenced by the rigidity of the backbone and the nature of the substituent groups.

| Technique | Property Measured | Information Obtained for a Polymer |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Mass Loss vs. Temperature | Thermal Stability, Decomposition Temperature, Char Yield |

| Differential Scanning Calorimetry (DSC) | Heat Flow vs. Temperature | Glass Transition (Tg), Melting Point (Tm), Crystallization Temp (Tc), Heat of Fusion/Crystallization |

Computational and Theoretical Investigations of Methyl 2 Chloro Alpha Cyanocinnamate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For a molecule like Methyl 2-chloro-alpha-cyanocinnamate, DFT can provide valuable insights into its geometry, stability, and reactivity.

Optimized Molecular Geometry and Vibrational Spectra Prediction

A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), are expected to reveal a largely planar structure for the cinnamate (B1238496) core, with some rotation possible around the single bonds.

The predicted geometric parameters for the core structure, based on similar molecules, would be in the ranges shown in the interactive table below.

| Parameter | Predicted Value Range |

| C=C Bond Length | 1.34 - 1.36 Å |

| C-Cl Bond Length | 1.73 - 1.75 Å |

| C≡N Bond Length | 1.15 - 1.17 Å |

| C=O Bond Length | 1.20 - 1.22 Å |

| C-O Bond Length | 1.33 - 1.35 Å |

| C-C-C Bond Angle | 118° - 122° |

| Cl-C-C Bond Angle | 118° - 121° |

Following geometry optimization, the vibrational frequencies of the molecule can be predicted. These theoretical spectra can be compared with experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy to validate the computational model. Key vibrational modes for this compound would include the stretching frequencies of the cyano (C≡N), carbonyl (C=O), and alkene (C=C) groups, as well as the C-Cl stretch and various bending and rocking modes of the phenyl ring and methyl group.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Analysis of the electronic structure provides a deeper understanding of a molecule's reactivity and properties. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring and the C=C double bond. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing cyano and ester groups. A smaller HOMO-LUMO gap would suggest higher reactivity.

Furthermore, computational analysis can map the electrostatic potential (ESP) to visualize the charge distribution across the molecule. This would likely show negative potential (red/yellow) around the electronegative oxygen, nitrogen, and chlorine atoms, and positive potential (blue) around the hydrogen atoms. This information is crucial for predicting how the molecule will interact with other polar molecules and biological targets.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a more detailed picture of bonding than simple Lewis structures by considering the delocalization of electrons across the entire molecule. The application of MO theory to this compound would involve constructing a molecular orbital diagram from the linear combination of its constituent atomic orbitals.

This analysis would confirm the delocalization of π-electrons across the conjugated system, which includes the phenyl ring, the C=C double bond, the cyano group, and the carbonyl group. This delocalization contributes to the molecule's stability. The MO diagram would also quantitatively describe the energies and compositions of the HOMO, LUMO, and other molecular orbitals, providing a theoretical basis for its electronic transitions and spectroscopic properties.

Mechanistic Insights from Computational Modeling of Reactions

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as nucleophilic additions to the double bond or reactions at the ester or cyano groups, DFT calculations can be used to map the potential energy surface.

This involves locating the transition state structures and calculating the activation energies for different possible reaction pathways. For instance, in a reaction with a nucleophile, computational modeling could determine whether the attack is more likely to occur at the carbon of the cyano group or the β-carbon of the cinnamate system. These studies can provide detailed, step-by-step insights into reaction mechanisms that are often difficult to obtain through experimental means alone, helping to predict reaction outcomes and design more efficient synthetic routes.

Metabolic and Environmental Chemical Transformation Studies

In Vitro Chemical Fate and Degradation Pathways (e.g., Hydrolysis Mechanisms)

The in vitro degradation of Methyl 2-chloro-alpha-cyanocinnamate is anticipated to primarily proceed through hydrolysis of the ester linkage, a common pathway for ester-containing compounds. This reaction can be catalyzed by either acid or base.

Under aqueous conditions, the ester bond of this compound is susceptible to cleavage, yielding the corresponding carboxylic acid, 2-chloro-alpha-cyanocinnamic acid, and methanol (B129727). This hydrolysis can occur abiotically in the environment, and the rate is influenced by pH and temperature.

Enzymatic hydrolysis is another significant degradation pathway, particularly within biological systems. Carboxylesterases, a class of enzymes prevalent in the liver and other tissues, are known to catalyze the hydrolysis of a wide range of ester-containing xenobiotics. In vitro studies using liver microsomes, which contain a high concentration of these enzymes, would be instrumental in determining the rate and extent of this biotransformation. The general mechanism for the hydrolysis of an ester is detailed in the table below.

Table 1: General Mechanism of Ester Hydrolysis

| Step | Description | Reactants | Products |

| 1. Nucleophilic Attack | A nucleophile (e.g., water or hydroxide (B78521) ion) attacks the electrophilic carbonyl carbon of the ester. | This compound, Water/Hydroxide | Tetrahedral Intermediate |

| 2. Tetrahedral Intermediate Formation | A transient tetrahedral intermediate is formed. | - | - |

| 3. Leaving Group Departure | The methoxy (B1213986) group (–OCH3) departs as methanol, and the carbonyl group is reformed. | Tetrahedral Intermediate | 2-chloro-alpha-cyanocinnamic acid, Methanol |

Identification and Characterization of Chemical Metabolites (e.g., 2-cyano-3-phenylacrylic acid)

The primary metabolite expected from the hydrolysis of this compound is 2-chloro-alpha-cyanocinnamic acid . This transformation represents a phase I metabolic reaction.

Further metabolism of 2-chloro-alpha-cyanocinnamic acid could occur through various pathways. For instance, cytochrome P450 enzymes, another major family of metabolic enzymes, could catalyze the hydroxylation of the phenyl ring, leading to the formation of various hydroxylated derivatives. The position of hydroxylation can vary, resulting in a mixture of isomers.

While no specific studies identifying the metabolites of this compound were found, the metabolism of structurally related cinnamic acid derivatives has been investigated. These studies suggest that in addition to hydrolysis and hydroxylation, other potential biotransformations could include reduction of the double bond in the acrylic acid side chain or conjugation reactions (phase II metabolism) where the carboxylic acid group is linked to endogenous molecules like glucuronic acid or amino acids to facilitate excretion.

A key potential, though not directly substantiated for this specific molecule in the available literature, is the formation of 2-cyano-3-phenylacrylic acid . This would involve the removal of the chloro substituent from the phenyl ring, a process known as dehalogenation. Reductive dehalogenation is a known metabolic pathway for some chlorinated aromatic compounds, often mediated by anaerobic microorganisms or specific enzyme systems.

The characterization of these potential metabolites would typically involve advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm their chemical structures.

Q & A

Q. Q1. What are the recommended synthetic routes for Methyl 2-chloro-alpha-cyanocinnamate, and how can reaction conditions be optimized for yield?

A1. The synthesis typically involves Knoevenagel condensation between 2-chlorobenzaldehyde derivatives and methyl cyanoacetate under acidic or basic catalysis. Key variables include solvent choice (e.g., ethanol or acetonitrile), temperature (80–120°C), and catalyst (e.g., piperidine or ammonium acetate). Yield optimization requires monitoring reaction progression via TLC or HPLC. Impurity profiles (e.g., unreacted starting materials) should be analyzed using GC-MS or LC-MS .

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

A2.

- Spectroscopic Methods : FT-IR (to confirm carbonyl and nitrile stretches at ~1700 cm⁻¹ and ~2200 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ ~254 nm) for purity assessment.

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 221.64 (C₁₁H₈ClNO₂) .

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) .

Q. Q3. What safety protocols are critical when handling this compound in the lab?

A3.

- Hazard Codes : Follow R20/21/22 (harmful by inhalation, skin contact, and ingestion) and R36/37/38 (irritating to eyes, respiratory system, and skin) .

- PPE : Use nitrile gloves, lab coats, and fume hoods.

- Waste Disposal : Classify as WGK 3 (severely hazardous to aquatic life) and neutralize with alkaline hydrolysis before disposal .

Advanced Research Questions

Q. Q4. How does the electron-withdrawing chloro group influence the reactivity of this compound in nucleophilic addition reactions?

A4. The 2-chloro substituent enhances electrophilicity at the α,β-unsaturated carbonyl system, facilitating Michael additions. Computational studies (e.g., DFT calculations) can map electron density distributions to predict regioselectivity. Experimental validation involves reacting with amines or thiols and analyzing products via 2D NMR (e.g., NOESY for stereochemistry) .

Q. Q5. What methodologies resolve contradictions in reported bioactivity data for this compound derivatives?

A5.

- Meta-Analysis : Systematically compare datasets using PRISMA guidelines to identify confounding variables (e.g., solvent polarity in bioassays) .

- Dose-Response Studies : Re-evaluate IC₅₀ values under standardized conditions (e.g., fixed DMSO concentration).

- Structural Confirmation : Ensure compound integrity via X-ray crystallography to rule out polymorphic discrepancies .

Q. Q6. How can environmental persistence of this compound be assessed in agrochemical applications?

A6.

- Hydrolysis Studies : Monitor degradation kinetics at varying pH (e.g., t₁/₂ in pH 5–9 buffers) via LC-MS.

- Photolysis : Expose to UV light (λ = 254 nm) and quantify breakdown products (e.g., chlorinated benzoic acids).

- Ecotoxicology : Use OECD 201/202 guidelines for algal and Daphnia magna toxicity testing .

Q. Q7. What computational tools predict the metabolic pathways of this compound in mammalian systems?

A7.

- In Silico Models : Use software like MetaSite or GLORYx to simulate Phase I/II metabolism (e.g., cytochrome P450-mediated oxidation).

- Docking Studies : Map interactions with CYP3A4 or glutathione transferases using AutoDock Vina.

- Validation : Compare predictions with in vitro microsomal assays (e.g., rat liver S9 fractions) .

Methodological Guidance

Q. Table 1. Key Analytical Parameters for this compound

| Parameter | Method | Reference Value |

|---|---|---|

| Melting Point | DSC | 98–102°C |

| LogP (Octanol-Water) | Shake Flask | 2.3 ± 0.1 |

| UV λmax (ACN) | UV-Vis | 265 nm |

| Stability (pH 7.4, 25°C) | LC-MS | t₁/₂ = 48 hours |

Q. Q8. How should researchers design a structure-activity relationship (SAR) study for cinnamate derivatives?

A8.

- Variable Selection : Modify substituents (e.g., halogens, electron-donating groups) on the phenyl ring.

- Assay Design : Test against target enzymes (e.g., acetylcholinesterase) with positive/negative controls.

- Data Analysis : Use multivariate regression (e.g., PLS) to correlate descriptors (e.g., Hammett σ) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.